molecular formula C19H20FNO4S2 B2824550 4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1396793-37-5

4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2824550
CAS No.: 1396793-37-5
M. Wt: 409.49
InChI Key: UMBHBBXLANJWLO-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for advanced chemical and pharmaceutical research. This compound features a complex molecular architecture, incorporating furan and thiophene heterocyclic rings, which are privileged structures in medicinal chemistry known to contribute to binding with various biological targets and are frequently explored for their antiviral properties . The core benzenesulfonamide group is a well-established pharmacophore in drug discovery, often associated with modulating enzyme activity. The specific substitution pattern with ethoxy and fluoro moieties on the benzene ring is intended to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability. Researchers can leverage this chemical as a key intermediate in organic synthesis or as a candidate for high-throughput screening campaigns to identify novel bioactive molecules. Its primary value lies in its potential to interact with biological systems, making it suitable for investigating new therapeutic agents or as a tool compound in biochemical assay development. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4S2/c1-2-24-19-8-7-17(13-18(19)20)27(22,23)21(14-15-5-3-11-25-15)10-9-16-6-4-12-26-16/h3-8,11-13H,2,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBHBBXLANJWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

The position and nature of substituents on the benzene ring significantly influence activity. Key comparisons include:

Compound Name Benzene Substituents Sulfonamide Substituents Key Differences Reference
Target Compound 4-ethoxy, 3-fluoro Furan-2-ylmethyl, 2-(thiophen-2-yl)ethyl Reference standard
4-Ethoxy-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide 4-ethoxy Furan-3-ylmethyl, 2-(thiophen-2-yl)ethyl Furan substitution at position 3 alters electronic distribution and steric bulk
3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide 3-chloro, 4-methoxy Furan-3-ylmethyl, thiophen-2-ylmethyl Chloro vs. fluoro (stronger electron-withdrawing effect); methoxy vs. ethoxy (shorter chain)
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(thiazol-5-yl)benzenesulfonamide (Compound 82) Unsubstituted Benzo[d]thiazolyl-thiophene, thiazol-5-yl Lack of ethoxy/fluoro ; extended heteroaromatic system enhances π-π stacking

Key Observations :

  • Fluoro vs.
  • Ethoxy vs. Methoxy : The longer ethoxy chain in the target compound may increase lipophilicity (higher logP) compared to methoxy derivatives, affecting membrane permeability .

Sulfonamide Nitrogen Substituents

The N-alkyl/aryl groups modulate solubility, target affinity, and pharmacokinetics:

Compound Name Sulfonamide Substituents Biological Activity (if reported) Reference
Target Compound Furan-2-ylmethyl, 2-(thiophen-2-yl)ethyl Not explicitly reported
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 6) Thiazol-2-yl, enaminone-thiophene Anticancer activity (superior to doxorubicin)
N-(Pyridin-2-ylmethyl) derivatives () Pyridin-2-ylmethyl Potential HIV integrase inhibition

Key Observations :

  • Thiophene vs. Pyridine/Furan: Thiophene’s sulfur atom (target compound) may enhance hydrophobic interactions compared to pyridine’s nitrogen ().

Physicochemical and Spectroscopic Properties

  • NMR Data : Compounds in –5 and 9–10 show that fluoro and ethoxy substituents produce distinct $ ^1H $-NMR shifts (e.g., fluoro at δ 6.8–7.2, ethoxy at δ 1.3–1.5) .
  • Melting Points : Sulfonamides with bulky groups (e.g., naphthalene in ) exhibit higher melting points (>150°C), whereas the target compound’s flexible ethyl-thiophene chain may lower its melting point .

Q & A

Q. What are the key synthetic routes for synthesizing 4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 4-ethoxy-3-fluorobenzenesulfonyl chloride. This intermediate reacts with amines (e.g., furan-2-ylmethylamine and 2-(thiophen-2-yl)ethylamine) under basic conditions to form the sulfonamide bond. Critical steps include:

  • Sulfonylation : Reacting the sulfonyl chloride with the amine mixture in dichloromethane or THF, using triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography or recrystallization to isolate the final product.
  • Optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) and reaction time (12–24 hours) to maximize yield .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent connectivity (e.g., ethoxy, fluoro, and heterocyclic moieties) .
  • X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and isotopic patterns .

Q. What in vitro assays are suitable for preliminary biological screening of this sulfonamide?

Sulfonamides are often screened for enzyme inhibition (e.g., bacterial dihydropteroate synthase) using:

  • Enzyme Activity Assays : Monitoring substrate conversion (e.g., folate synthesis inhibition via UV-Vis spectrophotometry) .
  • Cell-Based Assays : Antimicrobial activity against Gram-positive/negative bacteria (e.g., MIC determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfonamide intermediate?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of amines, while dichloromethane minimizes side reactions .
  • Catalysis : Using DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to evaluate temperature, time, and reagent ratios .

Q. Example Optimization Table

ParameterTested RangeOptimal ConditionYield Improvement
Temperature (°C)0–251515%
Reaction Time (h)6–241810%
SolventDCM, THF, DMFTHF20%

Q. How to resolve discrepancies between computational and experimental structural data (e.g., bond angles or torsion)?

  • Refinement Software : Use SHELXL for iterative refinement of X-ray data, adjusting thermal parameters and occupancy factors to resolve disorder .
  • DFT Calculations : Compare experimental crystallographic data with density functional theory (DFT)-optimized geometries (e.g., Gaussian 16) to identify steric/electronic mismatches .
  • Validation Tools : Check CIF files with PLATON or Mercury to flag outliers in bond lengths/angles .

Q. What strategies are employed to study the compound’s mechanism of action in enzyme inhibition?

  • Kinetic Studies : Measure KmK_m and VmaxV_{max} shifts via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
  • Docking Simulations : Molecular docking (AutoDock Vina) to predict binding modes in enzyme active sites (e.g., dihydropteroate synthase) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters .

Q. How to address low solubility in biological assays without derivatization?

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility while minimizing cytotoxicity .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance aqueous dispersion .

Data Contradiction Analysis

Q. Conflicting bioactivity results between similar sulfonamides: How to identify structural determinants?

  • SAR Studies : Compare analogs (e.g., substituents on furan/thiophene rings) using 3D-QSAR (CoMFA/CoMSIA) .
  • Crystallographic Overlays : Superimpose X-ray structures to pinpoint steric clashes or hydrogen-bonding differences .

Q. Example Structural Comparison

Analog ModificationIC50_{50} (μM)Activity Trend
Ethoxy → Methoxy2.1 → 5.8Decreased
Thiophene-2-yl → Thiophene-3-yl1.5 → 8.2Decreased

Methodological Resources

  • Synthesis : Multi-step protocols from .
  • Crystallography : SHELX refinement guidelines .
  • Assays : Enzyme inhibition protocols from .

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